molecular formula C40H62N5O9P B10856462 ODBG-P-RVn

ODBG-P-RVn

Cat. No.: B10856462
M. Wt: 787.9 g/mol
InChI Key: JWTGVUMJEVOXGW-RTZKIGCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ODBG-P-RVn involves the lipid modification of the monophosphate form of GS-441524. The process typically includes:

    Lipid Modification: This step involves attaching a lipid moiety to the monophosphate group of GS-441524 to enhance its oral bioavailability and stability.

    Phosphorylation: The nucleoside GS-441524 is phosphorylated to form the monophosphate derivative.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification and analytical techniques.

Chemical Reactions Analysis

Types of Reactions

ODBG-P-RVn undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release the active nucleoside monophosphate.

    Oxidation and Reduction: These reactions can modify the lipid moiety or the nucleoside itself, potentially affecting its activity and stability.

    Substitution: The lipid moiety can be substituted with other functional groups to alter its pharmacokinetic properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous buffers.

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The primary product of hydrolysis is the active nucleoside monophosphate, which can further undergo phosphorylation to form the triphosphate, the active antiviral agent.

Scientific Research Applications

ODBG-P-RVn has a wide range of applications in scientific research:

Mechanism of Action

ODBG-P-RVn exerts its effects by being converted into the active triphosphate form within cells. This active form inhibits the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By blocking this enzyme, this compound effectively halts the replication of the virus, thereby reducing viral load and disease severity .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir (GS-5734): An intravenous antiviral drug with a similar mechanism of action but limited to hospital settings due to its administration route.

    GS-441524: The parent nucleoside of remdesivir, also showing antiviral activity but with lower potency compared to ODBG-P-RVn.

Uniqueness

This compound is unique due to its lipid modification, which enhances its oral bioavailability and stability, making it a more practical option for outpatient treatment compared to remdesivir .

Properties

Molecular Formula

C40H62N5O9P

Molecular Weight

787.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate

InChI

InChI=1S/C40H62N5O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-50-27-33(51-26-32-21-18-17-19-22-32)28-52-55(48,49)53-29-35-37(46)38(47)40(30-41,54-35)36-24-23-34-39(42)43-31-44-45(34)36/h17-19,21-24,31,33,35,37-38,46-47H,2-16,20,25-29H2,1H3,(H,48,49)(H2,42,43,44)/t33-,35-,37-,38-,40+/m1/s1

InChI Key

JWTGVUMJEVOXGW-RTZKIGCUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

Origin of Product

United States

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